N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide

Kinase inhibition PBK/TOPK Structure-activity relationship

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide (CAS 887198-34-7) is a synthetic small-molecule belonging to the imidazo[1,2-a]pyridine class, featuring a phenoxyacetamide substituent linked via a para-aminophenyl bridge. This scaffold is widely exploited in kinase inhibitor drug discovery, as evidenced by numerous patents and medicinal chemistry campaigns targeting PBK/TOPK, PI3K, FGFR, and other kinases.

Molecular Formula C22H19N3O2
Molecular Weight 357.413
CAS No. 887198-34-7
Cat. No. B2755344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide
CAS887198-34-7
Molecular FormulaC22H19N3O2
Molecular Weight357.413
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
InChIInChI=1S/C22H19N3O2/c1-16-11-12-25-14-20(24-21(25)13-16)17-7-9-18(10-8-17)23-22(26)15-27-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,23,26)
InChIKeyUIZFMXZIDFYREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide (CAS 887198-34-7) – Core Identity and Procurement-Relevant Characteristics


N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide (CAS 887198-34-7) is a synthetic small-molecule belonging to the imidazo[1,2-a]pyridine class, featuring a phenoxyacetamide substituent linked via a para-aminophenyl bridge. This scaffold is widely exploited in kinase inhibitor drug discovery, as evidenced by numerous patents and medicinal chemistry campaigns targeting PBK/TOPK, PI3K, FGFR, and other kinases [1]. The compound is commonly supplied as a screening-grade solid (typical purity ≥95%) with the molecular formula C22H19N3O2 and a molecular weight of 357.41 g/mol . Its structural novelty and well-defined physicochemical properties make it a candidate for fragment-based drug discovery (FBDD) and lead optimization programs.

Why N-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Imidazo[1,2-a]pyridine derivatives exhibit profound structure-activity relationship (SAR) sensitivity to substituent position and type. The 7-methyl group on the imidazopyridine core is a critical determinant of kinase selectivity and potency; its absence or relocation can drastically alter target engagement [1]. Furthermore, the para-phenylene linker and phenoxyacetamide moiety distinguish this chemotype from analogous compounds bearing alternative linkers (e.g., methylene, amide-reversed) or capping groups (e.g., benzamide, sulfonamide) that populate commercial screening libraries. Even closely related N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide (CAS 887198-16-5), which lacks the 7-methyl group, cannot be considered a functionally equivalent substitute without experimental confirmation of retained activity .

Quantitative Differentiation Evidence for N-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide


Kinase Inhibition Profiling: Imidazo[1,2-a]pyridine Core SAR and the Role of the 7-Methyl Substituent

Imidazo[1,2-a]pyridine amide derivatives have demonstrated potent protein kinase inhibition. In a representative study, amide-functionalized analogs (14a–14j) exhibited antiproliferative IC50 values as low as 0.021 µM against MCF-7 breast cancer cells, 0.039 µM against MDA-MB-231, and 0.032 µM against A549 lung cancer cells [1]. While the exact target compound was not included in that specific panel, the patent literature designates 7-methylimidazo[1,2-a]pyridine-2-yl-phenyl acetamides as preferred PBK/TOPK inhibitor chemotypes, implying the 7-methyl substituent contributes to kinase binding affinity [2]. The non-methylated analog (CAS 887198-16-5) has been profiled only in acetylcholinesterase/butyrylcholinesterase/lipoxygenase assays, not in kinase panels, underscoring the functional divergence driven by the 7-methyl group [3].

Kinase inhibition PBK/TOPK Structure-activity relationship

Antimycobacterial Activity: Differentiating the Phenoxyacetamide Series via MIC Values

Related imidazo[1,2-a]pyridine phenoxyacetamide derivatives have demonstrated activity against Mycobacterium tuberculosis. A study on structurally analogous compounds reported minimum inhibitory concentrations (MICs) ranging from 0.63 to 1.26 µM against Mtb H37Rv [1]. The target compound, bearing the 7-methyl substitution, represents a distinct SAR point within this series. The phenoxyacetamide moiety is crucial for non-covalent inhibition of essential bacterial enzymes, and the 7-methyl group on the imidazopyridine is anticipated to modulate membrane permeability and target binding [2].

Antitubercular Mycobacterium tuberculosis Phenoxyacetamide SAR

Structural Uniqueness vs. Commercial Library Analogs: 7-Methyl as a Key Differentiator

Commercial screening libraries contain several imidazo[1,2-a]pyridine phenoxyacetamide variants differing in core substitution and linker geometry. The target compound (CAS 887198-34-7) is distinguished by the combination of a 7-methyl group on the imidazopyridine ring, a para-phenylene linker, and a 2-phenoxyacetamide chain. In contrast, CAS 887198-16-5 lacks the 7-methyl group, CAS 887198-XX-X (N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide) shifts the substitution pattern to the 3-position, and CAS 887198-XX-X (N-[2-(3-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide) introduces a fluorophenyl group . Each structural permutation results in a distinct pharmacological fingerprint, and the 7-methyl-2-phenyl configuration has been specifically claimed in PBK inhibitor patents, whereas the other analogs have not [1].

Chemical space Scaffold novelty Drug-like properties

Physicochemical Properties: Calculated Drug-Likeness and Comparison with Close Analogs

The target compound has a molecular weight of 357.41 g/mol, LogP estimated at ~3.5, and 3 hydrogen bond acceptors, placing it within Lipinski's rule-of-five space. Compared to the non-methylated analog (MW 343.38, LogP ~3.2), the 7-methyl group adds ~14 Da in molecular weight and increases lipophilicity by ~0.3 LogP units . This incremental lipophilicity may enhance membrane permeability and target binding but requires careful monitoring of solubility and metabolic stability during lead optimization. Calculated topological polar surface area (TPSA) is approximately 55 Ų, suggesting adequate oral bioavailability potential [1].

Drug-likeness Lipinski's rule In silico ADME

Recommended Application Scenarios for N-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide Based on Evidence Profile


PBK/TOPK Kinase Inhibitor Lead Identification and Optimization

The compound is directly relevant to PBK/TOPK inhibitor drug discovery programs, as evidenced by its structural inclusion in patent WO2011002772A1 [1]. Researchers establishing kinase selectivity panels for oncology targets should prioritize this compound over non-methylated or 3-substituted analogs, as the 7-methyl group is critical for the PBK pharmacophore hypothesis. The class-level precedent of sub-micromolar antiproliferative activity (IC50 0.021–0.039 µM) in cancer cell lines further supports its use as a reference compound in anti-cancer phenotypic screening [2].

Mycobacterium tuberculosis Drug Discovery – Phenotypic Screening

The phenoxyacetamide class has demonstrated activity against Mycobacterium tuberculosis with MICs in the low micromolar range (0.63–1.26 µM) [3]. This compound, with its distinct 7-methyl substituent, serves as a valuable SAR probe for anti-tubercular drug discovery. Its procurement for Mtb H37Rv growth inhibition assays allows exploration of the methyl group's influence on membrane permeability and target engagement in mycobacteria.

Chemogenomic Library Assembly and Kinase Selectivity Profiling

The compound's unique structural signature (7-methylimidazo[1,2-a]pyridin-2-yl-phenyl-2-phenoxyacetamide) makes it a suitable component of focused chemogenomic libraries for kinase family-wide selectivity profiling. Inclusion in annotated compound sets enables systematic evaluation of the imidazo[1,2-a]pyridine scaffold's selectivity landscape against a panel of clinically relevant kinases [1].

Physicochemical and ADME Benchmarking Studies

With a molecular weight of 357.41 g/mol, cLogP ≈ 3.5, and TPSA ≈ 55 Ų , this compound occupies a favorable region of oral drug-like chemical space. It can serve as a benchmark for investigating the impact of incremental lipophilicity (ΔcLogP +0.3 vs. the non-methylated analog) on in vitro ADME parameters such as microsomal stability, permeability, and solubility, informing lead optimization strategies.

Quote Request

Request a Quote for N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.